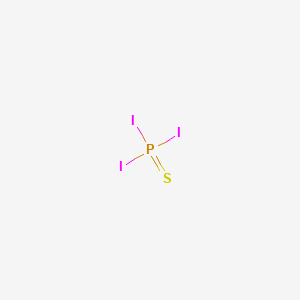
Phosphorothioic triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic triiodide, also known as thiophosphoryl iodide, is an inorganic compound with the chemical formula PSI₃. It is a red-brown solid that is known for its instability and reactivity.
Preparation Methods
Phosphorothioic triiodide can be synthesized through several methods:
Union of Elements: One common method involves the reaction of phosphorus triiodide with sulfur in carbon disulfide at temperatures between 10-15°C in the dark for several days.
Alternative Synthesis: Attempts to synthesize this compound by reacting lithium iodide with thiophosphoryl bromide have led to the formation of mixed thiophosphoryl halides instead.
Chemical Reactions Analysis
Phosphorothioic triiodide undergoes various chemical reactions:
Hydrolysis: Reacts vigorously with water to produce phosphorous acid and hydroiodic acid.
Reduction: Acts as a powerful reducing agent, capable of reducing sulfoxides to sulfides even at low temperatures.
Substitution: Can react with alcohols to form alkyl iodides, which are useful in nucleophilic substitution reactions.
Common reagents used in these reactions include water, alcohols, and reducing agents. The major products formed from these reactions are phosphorous acid, hydroiodic acid, and alkyl iodides .
Scientific Research Applications
Phosphorothioic triiodide has several applications in scientific research:
Mechanism of Action
The mechanism by which phosphorothioic triiodide exerts its effects involves its ability to act as a reducing agent and deoxygenating agent. It targets sulfoxides and other oxygen-containing compounds, facilitating their reduction to sulfides. This process involves the transfer of electrons from this compound to the target molecules, resulting in the formation of reduced products .
Comparison with Similar Compounds
Phosphorothioic triiodide can be compared with other similar compounds such as:
Phosphorus triiodide (PI₃): Both compounds are iodides of phosphorus, but phosphorus triiodide is less stable and more reactive.
Thiophosphoryl chloride (PSCl₃): Similar in structure but contains chlorine instead of iodine, making it less reactive in certain conditions.
Thiophosphoryl bromide (PSBr₃): Contains bromine instead of iodine, leading to different reactivity and applications.
This compound is unique due to its specific reactivity with sulfur and iodine, making it a valuable compound in specialized chemical reactions and industrial applications .
Properties
CAS No. |
63972-04-3 |
|---|---|
Molecular Formula |
I3PS |
Molecular Weight |
443.75 g/mol |
IUPAC Name |
triiodo(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/I3PS/c1-4(2,3)5 |
InChI Key |
CVHICNBAVVKDQW-UHFFFAOYSA-N |
Canonical SMILES |
P(=S)(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


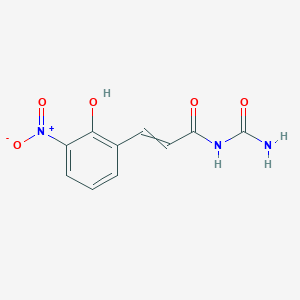
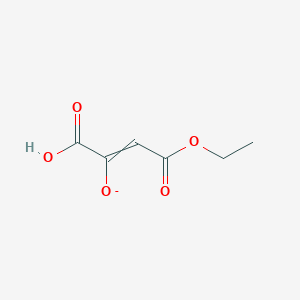
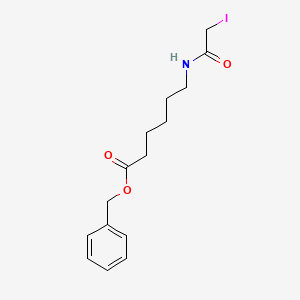
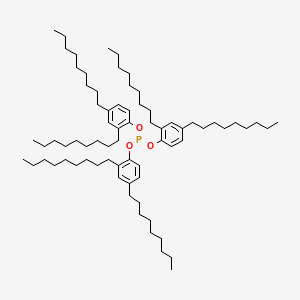

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
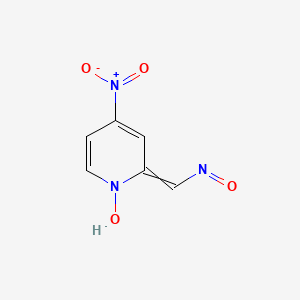
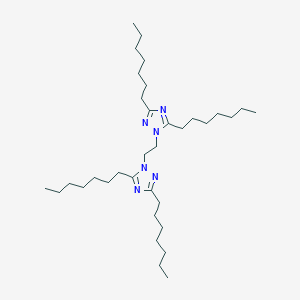
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
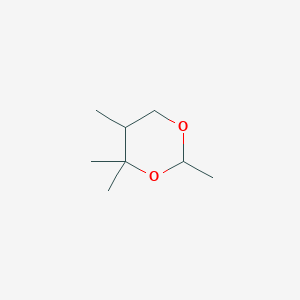

![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
